5-Hydroxyindole

概要

説明

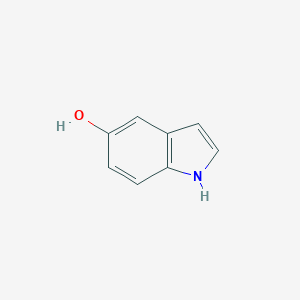

5-Hydroxyindole (C₈H₇NO) is a heterocyclic aromatic compound featuring an indole backbone with a hydroxyl group at the 5-position. It serves as a critical scaffold in natural products (e.g., serotonin, melatonin) and pharmaceuticals, including anti-inflammatory drugs (indomethacin), antiviral agents (arbidol), and EZH2 inhibitors for cancer therapy . Its synthetic versatility, demonstrated through methods like Nenitzescu indole synthesis, enables structural modifications for drug development . Recent studies highlight its role in modulating biological pathways, such as histone methylation (via EZH2 inhibition) and oxidative stress responses .

準備方法

合成経路と反応条件: 5-ヒドロキシインドールの合成は、キノンとエナミン間の環状付加反応を含むネニツェスク合成によって達成できます。 ヨウ化カルシウムは、この反応で触媒として使用され、無毒性、後処理の簡素化、官能基に対する耐性などの利点を提供します . 反応は、ジクロロメタン、シクロペンチルメチルエーテル、γ-バレロラクトンなどの極性溶媒中で良好に進みます .

工業生産方法: 5-ヒドロキシインドールの工業生産には、しばしば、微生物細胞工場を使用してインドールをその誘導体に転換するバイオテクノロジー的手法が用いられます。 この方法は、その持続可能性と効率の点で有利です .

化学反応の分析

反応の種類: 5-ヒドロキシインドールは、次を含むさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、その構造を変更できます。

置換: 置換反応は、さまざまな官能基をインドール環に導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が一般的に使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな置換インドールが含まれ、これらは有意な生物活性を持ちます .

4. 科学研究への応用

5-ヒドロキシインドールは、科学研究に幅広い応用範囲を持っています。

科学的研究の応用

Neurobiology

Role in Neurotransmission:

5-Hydroxyindole is a precursor in the biosynthesis of serotonin, a critical neurotransmitter involved in mood regulation, cognition, and gastrointestinal function. Research has shown that variations in 5-HI levels can influence serotonin production, impacting conditions such as depression and anxiety disorders.

Case Study:

A study investigated the effects of tryptophan loading on 5-HI metabolism in rat brains. The results indicated that increased tryptophan availability led to elevated levels of 5-HI, suggesting its potential role as a biomarker for serotonin synthesis in neuropsychiatric disorders .

Table 1: Effects of Tryptophan Loading on 5-HI Levels

| Condition | Tryptophan Dose (mg/kg) | 5-HI Level (ng/g brain) |

|---|---|---|

| Control | 0 | 45 |

| Low Dose | 50 | 60 |

| High Dose | 100 | 80 |

Gastroenterology

Stimulation of Gut Motility:

this compound has been identified as a gut motility stimulator. It plays a role in gastrointestinal disorders characterized by slow motility, such as constipation and irritable bowel syndrome (IBS). By enhancing gut motility, it can potentially alleviate symptoms associated with these conditions.

Case Study:

A study explored the efficacy of 5-HI in treating gastrointestinal slow motility disorders. Patients receiving 5-HI showed significant improvement in bowel movement frequency compared to the placebo group, indicating its therapeutic potential .

Pharmacological Applications

Drug Delivery Systems:

this compound has been incorporated into drug delivery systems due to its hydrophilic nature. Research has focused on creating sustained-release formulations using hydrogels that incorporate 5-HI for the controlled release of therapeutic agents.

Table 2: Release Profile of Drugs from Hydrogels Containing 5-HI

| Time (hours) | Drug Release (%) |

|---|---|

| 1 | 15 |

| 3 | 30 |

| 6 | 55 |

| 12 | 80 |

Clinical Implications

Neuroendocrine Tumors:

In clinical settings, measuring levels of this compound acetic acid (5-HIAA), a metabolite of serotonin, is crucial for diagnosing neuroendocrine tumors. Elevated levels are indicative of carcinoid syndrome, which requires timely intervention.

Case Study:

A patient with elevated serum levels of 5-HIAA was diagnosed with a neuroendocrine tumor after presenting symptoms such as flushing and diarrhea. This case highlights the importance of monitoring 5-HIAA levels for early detection and treatment planning .

作用機序

5-ヒドロキシインドールの作用機序には、結腸平滑筋細胞にあるL型カルシウムチャネルとの相互作用が含まれます。 この相互作用は、腸の収縮を加速し、腸クロム親和性細胞におけるセロトニンの産生を増加させます . これらの効果は、特定の分子経路の活性化を介して媒介され、腸の生理学におけるその役割を強調しています。

類似化合物:

- 3-ヒドロキシインドール

- 2,3-ヒドロキシインドール

- 4,5-ジヒドロキシインドール

比較: 5-ヒドロキシインドールは、5位での特異的な水酸化のためにユニークであり、他のヒドロキシインドールと比較して異なる生物活性を付与します。 たとえば、3-ヒドロキシインドールや2,3-ヒドロキシインドールも生物学的に活性がありますが、それらの効果や用途は、それらの分子構造の違いにより異なります .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Isomers: Positional Hydroxyl Effects

The position of the hydroxyl group on the indole ring significantly impacts biological activity and physicochemical properties.

Key Findings :

- This compound exhibits superior potency in stimulating protein binding (SPR assays) compared to 4-, 6-, and 7-hydroxyindoles .

- The 5-methoxyindole derivative (e.g., melatonin) shows distinct activity, suppressing COX-2 expression at millimolar concentrations, unlike this compound metabolites .

Anti-Tumor Activity

- This compound Derivatives : Compound L–04, a this compound-based EZH2 inhibitor, demonstrates anti-proliferative effects in K562 cells (IC₅₀ = 52.6 µM) and reduces H3K27Me3 levels, a marker of epigenetic dysregulation in cancer .

- This compound-3-Carboxylic Acid : Ester derivatives show improved solubility (log P < 5) and compliance with Lipinski’s rule, enhancing drug-likeness .

Contrasts :

- While this compound derivatives target epigenetic regulators like EZH2, 5-methoxyindoles (melatonin) modulate inflammatory pathways via COX-2 suppression .

Physicochemical Properties

Hydrophobicity (log P) and solubility are critical for drug delivery:

Protein Binding and Molecular Interactions

- This compound : Binds to SipD (Salmonella invasion protein) with a dissociation constant (Kd) of 32 ± 8 mM. Key binding residues include E133, M174, and L178, localized near the coiled-coil domain .

Mechanistic Insight: The 5-hydroxyl group is essential for hydrogen bonding, as replacing it with cyano abolishes binding .

Metabolic Pathways and Excretion

- This compound Acetic Acid (5-HIAA) : Major metabolite of serotonin; elevated excretion in children correlates with serotonin metabolism during development .

- Thiazolidine-4-Carboxylic Acid : Forms via enzymatic degradation of this compound derivatives in rat brain, indicating species-specific metabolism .

生物活性

5-Hydroxyindole (5-HI) is a significant metabolite derived from the microbial metabolism of 5-hydroxytryptophan (5-HTP), a dietary supplement and antidepressant. This compound has garnered attention for its biological activities, particularly in the context of gut motility and potential therapeutic applications. This article reviews the biological activity of 5-HI, focusing on its mechanisms of action, physiological effects, and implications for health.

This compound primarily exerts its effects through the modulation of L-type calcium channels (LTCCs) in colonic smooth muscle cells. Studies have shown that 5-HI significantly accelerates gut contractility by activating these channels, which are crucial for muscle contractions in the gastrointestinal tract. This action is vital for maintaining proper gut motility and can influence conditions such as constipation and other gastrointestinal motility disorders .

Key Findings:

- Activation of LTCCs: 5-HI stimulates colonic smooth muscle contractions via LTCC activation, enhancing gut transit time .

- Serotonin Production: In vitro studies indicate that 5-HI increases serotonin production in enterochromaffin cells, suggesting a potential role in regulating mood and gastrointestinal function .

Physiological Effects

The physiological effects of 5-HI extend beyond gut motility. Its influence on serotonin levels indicates a broader role in neuroendocrine signaling, which may have implications for mood regulation and gastrointestinal health.

Table 1: Physiological Effects of this compound

| Effect | Mechanism | Implications |

|---|---|---|

| Gut Motility Acceleration | Activation of L-type calcium channels | Potential treatment for constipation |

| Increased Serotonin Levels | Stimulation of enterochromaffin cells | Possible mood enhancement |

| Modulation of Gut Microbiota | Minimal impact on cecal microbiota | Suggests selective effects on gut health |

Clinical Relevance

Recent studies highlight the clinical relevance of 5-HI in various conditions, particularly those related to neuroendocrine tumors (NETs) and carcinoid syndrome (CS). The urinary metabolite 5-hydroxyindolacetic acid (5-HIAA), derived from serotonin, serves as a biomarker for diagnosing and monitoring NET-related CS. Elevated levels of 24-hour urinary 5-HIAA correlate with poor prognosis and increased risk of carcinoid heart disease, underscoring the importance of serotonin metabolism in disease progression .

Case Study: Neuroendocrine Tumors

A study examined patients with NETs, revealing that high levels of urinary 5-HIAA provided reliable diagnostic information and prognostic insights. The sensitivity and specificity rates for this biomarker were reported at approximately 100% and 85-90%, respectively, making it a critical tool in clinical practice .

Q & A

Q. Basic: What safety protocols should be followed when handling 5-Hydroxyindole in laboratory settings?

Answer:

- Inhalation: Place the patient in a stable side position and administer oxygen if unconscious .

- Skin/Eye Contact: Wash immediately with water and soap; rinse eyes thoroughly .

- Physicochemical Risks: Note that this compound has 2 hydrogen bond donors and a polar surface area of 36 Ų, which may influence reactivity and solubility in experimental setups .

- Storage: Store in a cool, dry environment, avoiding incompatible substances (e.g., strong oxidizers) .

Q. Basic: Which chromatographic methods are validated for quantifying this compound in biological matrices?

Answer:

- HPLC with Dual Detection: Use a ZORBAX Eclipse AAA column (4.6 × 150 mm, 5 µm) with UV detection at 225 nm and fluorescence detection at 280/340 nm for optimal sensitivity .

- Internal Standards: Include structurally similar analogs (e.g., 5-HIAA, kynurenic acid) to correct for matrix effects .

Q. Basic: What statistical frameworks are recommended for analyzing this compound experimental data?

Answer:

- Normality Testing: Apply Shapiro-Wilk tests before selecting parametric (ANOVA) or non-parametric (Wilcoxon) methods .

- Paired Designs: Use paired t-tests for time-matched comparisons in longitudinal studies (e.g., neurotransmitter flux) .

- Software: SPSS or GraphPad Prism for ANOVA/Tukey-Kramer post-hoc analyses .

Q. Advanced: How can QSAR models guide the design of this compound derivatives for 5-lipoxygenase inhibition?

Answer:

- CoMFA/CoMSIA: Develop 3D-QSAR models using steric, electrostatic, and hydrophobic fields. A training set of 37 compounds with q² > 0.5 and r² > 0.95 ensures predictive accuracy .

- Critical Regions: Optimize substituents at the indole C2/C3 positions to enhance steric bulk and hydrogen-bond donor capacity .

Q. Advanced: How do solvation effects influence the spectroscopic properties of this compound?

Answer:

- Gas-Phase vs. Solvent: CASPT2 calculations reveal that hydrogen bonding in explicit solvent models red-shifts the 1L(a) emission peak compared to gas-phase/implicit models .

- Experimental Validation: Compare fluorescence spectra in polar (water) vs. non-polar (cyclohexane) solvents to validate computational predictions .

Q. Advanced: What in vitro models are used to study this compound’s modulation of gut motility?

Answer:

- Organ Bath Assays: Measure colonic contractility in response to 100 µM this compound. Use nifedipine (1 µM) to confirm calcium channel-dependent mechanisms .

- Receptor Profiling: Co-administer selective antagonists (e.g., AQ-RA 741 for muscarinic receptors) to isolate pathways .

Q. Advanced: What mechanisms underlie this compound’s pro-convulsant effects in neuronal models?

Answer:

- Ion Current Modulation: Patch-clamp studies show this compound accelerates 5-HT3 receptor desensitization in N1E-115 cells, altering excitatory neurotransmission .

- Transmitter Release: In hippocampal slices, this compound increases glutamate release via presynaptic Ca²⁺ influx, detectable via microelectrode arrays .

Q. Basic: What physicochemical parameters are critical for formulating this compound in aqueous solutions?

Answer:

- LogP and Solubility: XlogP ≈ 1.2 (predicted) suggests moderate hydrophobicity. Use co-solvents (e.g., DMSO ≤ 1%) for in vitro assays .

- Stability: Avoid alkaline conditions (pH > 8) to prevent autoxidation of the hydroxyl-indole moiety .

Q. Advanced: How can synthetic routes for this compound derivatives be validated for scale-up?

Answer:

- Process Optimization: Use design-of-experiment (DoE) approaches to refine alkylation/amination steps. Monitor purity via LC-MS with thresholds > 95% .

- GMP Compliance: Validate protocols under ISO 9001 frameworks, including impurity profiling and batch consistency checks .

Q. Basic: How to design experiments investigating this compound’s role in serotonin metabolism?

Answer:

- Model Systems: Use raphe nucleus-stimulated rats paired with lithium chloride (Li+) to probe 5-HIAA accumulation via HPLC .

- Controls: Include chlorimipramine (serotonin reuptake inhibitor) to isolate metabolic vs. transport effects .

Q. Notes

特性

IUPAC Name |

1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQERWZRIFWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173187 | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-54-4 | |

| Record name | 5-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320UN7XZYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。